2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate
Overview
Description
2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethoxy group and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the Umemoto reaction or the Balz-Schiemann reaction.
Attachment of the Ethoxy Group: The ethoxy group is introduced through nucleophilic substitution reactions, where the pyridine ring reacts with ethyl halides under basic conditions.
Formation of the Methoxybenzoate Moiety: The methoxybenzoate group is synthesized by esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.
Coupling of the Two Moieties: The final step involves coupling the pyridine ring with the methoxybenzoate moiety through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the ethoxy and methoxybenzoate moieties.
Trifluoromethylbenzoate: Contains the trifluoromethyl group and benzoate moiety but lacks the pyridine ring.
Uniqueness
2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate is unique due to the combination of its trifluoromethyl-pyridine and methoxybenzoate moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethyl 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-22-13-4-2-11(3-5-13)15(21)24-9-8-23-14-10-12(6-7-20-14)16(17,18)19/h2-7,10H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDFPMOYKVZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCOC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381813 | |
Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257624-96-7 | |
Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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